molecular formula C5H11NO B1355370 1-Ethylazetidin-3-ol CAS No. 35995-21-2

1-Ethylazetidin-3-ol

Cat. No.: B1355370
CAS No.: 35995-21-2
M. Wt: 101.15 g/mol
InChI Key: ZMXWVFGREWGXIE-UHFFFAOYSA-N
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Description

1-Ethylazetidin-3-ol is a cyclic organic compound with the molecular formula C5H11NO. It is a chiral molecule, meaning it has two enantiomers: ®-1-ethylazetidin-3-ol and (S)-1-ethylazetidin-3-ol. This compound has garnered attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylazetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of azetidine with ethylating agents under controlled conditions. For instance, a reaction with sodium methylate in methanol at ambient temperature can yield this compound with a 75% yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized azetidines .

Scientific Research Applications

1-Ethylazetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethylazetidin-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

    1-Methylazetidin-3-ol: Similar in structure but with a methyl group instead of an ethyl group.

    Azetidine: The parent compound without any substituents.

Uniqueness: 1-Ethylazetidin-3-ol is unique due to its specific chiral properties and the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

1-ethylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-6-3-5(7)4-6/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWVFGREWGXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550336
Record name 1-Ethylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35995-21-2
Record name 1-Ethylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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